Methyl 2,2-dimethylchroman-8-carboxylate
Overview
Description
Molecular Structure Analysis
“Methyl 2,2-dimethylchroman-8-carboxylate” has a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol. The molecule contains a total of 33 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Scientific Research Applications
-
Green Chemistry
- Application : Dimethyl carbonate and its derivatives are used in green chemistry due to their low toxicity, high biodegradability, and peculiar reactivity .
- Method : The large-scale production of dialkyl carbonates is carried out through clean processes, which include the direct insertion of CO2 into epoxides .
- Results : This method allows recycling of the carbon dioxide emitted during carbonate degradation .
-
Organic Synthesis
- Application : The selective and efficient C–H methylation of sp2 and sp3 carbon centres has become a powerful transformation in the synthetic toolbox .
- Method : Techniques have been employed to enable the selective installation of the C–Me bond in a wide range of chemical structures .
- Results : These techniques have become highly desirable in modern drug discovery and synthesis programmes .
-
Agriculture
- Application : 2,2-dimethyl-2H-chromene derivatives are designed and synthesized as agricultural antifungal agents .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : This research will provide a theoretical basis for the future application of 2,2-dimethyl-2H-chromenes as botanical fungicides in agriculture .
-
Synthesis of Acrylic Plastic Precursors
- Application : Methyl propionate (MP) and methyl methacrylate (MMA) are considered as industrially important precursors for large-scale acrylic plastic production .
- Method : The synthesis of MP and MMA precursors involves a reversible CO2 capture approach involving an organic superbase .
- Results : Good recovery of the alcoholic solution of esters was achieved where 85% and 92% yields of MP and MMA were obtained, respectively .
-
C–H Methylation in Synthesis
- Application : The selective and efficient C–H methylation of sp2 and sp3 carbon centres has become a powerful transformation in the synthetic toolbox .
- Method : Diverse techniques have been employed to enable the selective installation of the C–Me bond in a wide range of chemical structures .
- Results : These techniques have become highly desirable in modern drug discovery and synthesis programmes .
- Synthesis of Drug-like Compounds
- Application : The selective and efficient C–H methylation of sp2 and sp3 carbon centres has become a powerful transformation in the synthetic toolbox . This technique has become highly desirable in modern drug discovery and synthesis programmes .
- Method : Diverse techniques have been employed to enable the selective installation of the C–Me bond in a wide range of chemical structures, from simple building blocks to complex drug-like architectures .
- Results : Due to the potential for profound changes to physicochemical properties attributed to the installation of a “Magic Methyl” group at a strategic site in a lead compound, such techniques have become highly desirable in modern drug discovery and synthesis programmes .
properties
IUPAC Name |
methyl 2,2-dimethyl-3,4-dihydrochromene-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2)8-7-9-5-4-6-10(11(9)16-13)12(14)15-3/h4-6H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZWQQRLUNITNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethylchroman-8-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.